molecular formula C16H17BrO3 B4889170 1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene

1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene

Cat. No.: B4889170
M. Wt: 337.21 g/mol
InChI Key: OJUIDVHKCLHJBL-UHFFFAOYSA-N
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Description

1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with ethoxyphenoxy and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-2-nitrobenzene and 3-ethoxyphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of novel materials with specific properties, such as polymers and liquid crystals.

    Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds.

    Agrochemicals: Utilized in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy groups play a crucial role in determining the reactivity and selectivity of the compound in various chemical reactions. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles, generating intermediates that lead to the final products.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2-ethoxybenzene: Similar structure but lacks the additional ethoxyphenoxy group.

    1-bromo-2-(2-methoxyethoxy)ethane: Contains a methoxyethoxy group instead of an ethoxyphenoxy group.

    1-bromo-2-(2-methoxyethoxy)benzene: Similar structure with a methoxyethoxy group.

Uniqueness

1-bromo-2

Properties

IUPAC Name

1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-2-18-13-6-5-7-14(12-13)19-10-11-20-16-9-4-3-8-15(16)17/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUIDVHKCLHJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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